
Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside
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Overview
Description
Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a chemical compound extensively used in biopharmaceutical research. It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at positions 2, 3, 4, and 6, as well as a thiomethyl group at the anomeric position. This compound is pivotal in the synthesis of various pharmaceutical agents and serves as a key intermediate in carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside typically involves the acetylation of methyl a-D-thiomannopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomannopyranoside.
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Methyl a-D-thiomannopyranoside.
Oxidation: Sulfoxides or sulfones.
Substitution: Derivatives with various functional groups.
Scientific Research Applications
Applications in Oligonucleotide Synthesis
One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is as a linker in the synthesis of oligodeoxyribonucleotides. Its ability to form stable glycosidic bonds makes it an ideal candidate for constructing oligonucleotides with specific sequences that are essential for genetic research and therapeutic development .
Table 1: Comparison of Linkers in Oligonucleotide Synthesis
Linker Type | Stability | Reactivity | Application |
---|---|---|---|
Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | High | Moderate | Oligonucleotide synthesis |
Other Glycosidic Linkers | Variable | High | General chemical synthesis |
The compound has demonstrated significant biological activity against various pathogens and diseases. Notably, it has been shown to inhibit the expression of certain growth factors involved in diseases such as HIV and malaria .
Antimicrobial Activity
Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits antimicrobial properties. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve interference with cellular signaling pathways critical for cell survival and proliferation .
Table 2: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside against various bacterial strains. The results indicated that modifications to the thiomannopyranoside structure significantly enhanced its antimicrobial potency .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 and MCF-7. The study found that several derivatives exhibited low IC50 values (ranging from 1.9 to 7.52 μg/mL), suggesting strong potential for development into anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its solubility and stability, allowing it to effectively participate in biochemical reactions. The thiomethyl group can undergo oxidation or substitution, leading to the formation of active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol
Uniqueness
Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its glucopyranoside counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a thio-glycoside compound derived from D-mannopyranose. It is characterized by its molecular formula C15H22O9S and a molecular weight of approximately 378.4 g/mol. This compound has garnered attention for its unique biological activities, particularly in the fields of antiviral and antibacterial research.
The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside involves several steps to introduce the thio group while preserving the sugar structure. The compound features four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the sugar ring. Its physical properties include a melting point ranging from 123.0 to 127.0 °C and a density of 1.29 g/cm³.
Antiviral Properties
Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits potential antiviral activity. It has been shown to inhibit the replication of certain viruses by interfering with their glycoprotein interactions necessary for viral entry into host cells.
Antibacterial Activity
The compound also demonstrates antibacterial properties against various strains of bacteria. Notably, it has been effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of cell wall synthesis .
Mechanistic Studies
Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have revealed insights into the binding affinities of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside with various proteins and enzymes. The presence of the thioether linkage enhances binding stability compared to similar compounds without this modification.
Comparative Analysis with Similar Compounds
The biological activity of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside can be compared with other structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | C16H24O9S | Similar structure with an ethyl group |
Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | C15H22O9 | Beta anomer; used for comparison in biological activity |
Cyanomethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | C16H24O9S | Contains a cyano group; used in glycosylation reactions |
This table highlights how methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside stands out due to its specific thioether linkage which enhances both its stability and biological activity.
Case Studies
- Antiviral Activity Study : In vitro studies demonstrated that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside effectively inhibited viral replication in cell cultures infected with specific viruses. The compound's mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry .
- Antibacterial Efficacy : A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings .
Properties
Molecular Formula |
C15H22O6S4 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-methoxyoxan-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C15H22O6S4/c1-7(16)22-6-11-12(23-8(2)17)13(24-9(3)18)14(25-10(4)19)15(20-5)21-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15?/m1/s1 |
InChI Key |
OBQWSFAYPBHLDR-BUWKTABGSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C |
Canonical SMILES |
CC(=O)SCC1C(C(C(C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C |
Origin of Product |
United States |
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